3-[10-Ethoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol
Description
This compound features a tricyclic framework with fused oxa (oxygen) and diaza (two nitrogen) heterocycles, a pyridin-3-yl substituent at position 7, an ethoxy group at position 10, and a phenolic hydroxyl group at position 2. The ethoxy group enhances lipophilicity, while the phenol moiety enables hydrogen bonding, influencing solubility and reactivity .
Properties
IUPAC Name |
3-(7-ethoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-28-21-10-4-9-18-20-13-19(15-6-3-8-17(27)12-15)25-26(20)23(29-22(18)21)16-7-5-11-24-14-16/h3-12,14,20,23,27H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRWIODOBNRSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[10-Ethoxy-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a polycyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a complex arrangement that contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : The compound has demonstrated significant antiviral properties, particularly against HIV integrase, showcasing its potential as an antiviral agent .
- Anticancer Properties : Studies have indicated that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Effects : Preliminary data suggests that it possesses antimicrobial activity against certain bacterial strains, indicating potential use in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits specific enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV integrase | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral efficacy of the compound against HIV, researchers found that it effectively inhibited viral replication in vitro. The IC50 value was determined to be in the low micromolar range, indicating potent activity .
Case Study 2: Anticancer Activity
A series of experiments were conducted on various cancer cell lines (e.g., breast and lung cancer). The results showed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptotic pathways as evidenced by increased caspase activity .
Comparison with Similar Compounds
Key Observations :
- Functional Group Variations: The methyl ester derivative replaces the phenol with a benzoate ester, reducing hydrogen-bonding capacity but increasing stability. The trifluoromethyl-carboxamide in introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxy group in the target compound.
- Spiro Systems : Compounds like those in and utilize spiro or diazaspiro frameworks, which impose steric constraints but enhance metabolic stability compared to the target’s fused tricyclic system.
Heteroatom and Substituent Effects
Table 2: Spectral and Reactivity Data
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic attack. In contrast, nitro or trifluoromethyl groups in analogues (e.g., ) deactivate the ring.
- Hydrogen Bonding: The phenol -OH in the target compound (absent in ’s methyl ester) enhances solubility in polar solvents, as seen in similar hydroxyphenyl derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
